![molecular formula C10H12ClIN2 B132251 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine CAS No. 913264-28-5](/img/structure/B132251.png)
2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyridine derivatives is well-documented. For instance, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, involves chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine . Similarly, 2-chloro-3-iodopyridine is synthesized from 2-chloro-3-pyridinamine through diazotization and iodination . These methods suggest that the target compound could potentially be synthesized through a multi-step process involving chlorination, iodination, and condensation with the appropriate amine, in this case, a methylpyrrolidine derivative.
Molecular Structure Analysis
While the exact molecular structure of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine is not provided, the structure of a related complex, chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), has been determined by X-ray diffraction . This complex features a square-planar coordination with chlorine and pyridinecarboxamide ligands. The geometry of the pyridine and amide groups in this complex may offer insights into the steric and electronic considerations relevant to the target compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. However, the presence of chloro and iodo substituents in pyridine derivatives typically suggests reactivity in nucleophilic substitution reactions . The steric hindrance and electronic effects of the methylpyrrolidine group would also influence the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound are not explicitly discussed in the provided papers. However, the synthesis of similar compounds suggests that techniques such as 1H NMR and IR spectroscopy are useful for confirming the structure of pyridine derivatives . These techniques could be applied to determine the physical and chemical properties of the target compound, such as its boiling point, melting point, solubility, and stability.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Properties
- The compound 1-methyl-2-[4-phenyl-6-(pyridinium-2-yl)pyridin-2-yl]pyridinium diperchlorate, which has a structural resemblance to 2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, was studied for its crystalline structure and properties. The study involved understanding the interaction of the molecule with perchlorate counter-anions via hydrogen bonds in the crystal structure, highlighting the importance of molecular interactions in determining the structural configuration (Schulz et al., 2004).
Synthesis and Functionalization
- A synthesis process was developed to create derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine. The process involved various stages of functionalization and was primarily focused on understanding the synthetic pathways and creating derivatives with potential analgesic properties (Rádl et al., 2010).
Metalation and Cross-Coupling Reactions
- The compound was involved in metalation processes and subsequent conversion to dipyridopyrimidinones, a process vital in organic synthesis. This research is significant for the synthesis of complex organic molecules and might be applicable in pharmaceutical manufacturing (Bentabed-Ababsa et al., 2010).
Analytical Methods Development
- The compound was studied in the context of developing analytical methods for determining nicotine in tobacco smoke. This research is pivotal in occupational health and safety, ensuring accurate monitoring of harmful substances in the workplace environment (Schneider & Breuer, 2014).
Eigenschaften
IUPAC Name |
2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHKZGCBMLHKE-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582059 |
Source


|
| Record name | 2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
CAS RN |
913264-28-5 |
Source


|
| Record name | 2-Chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

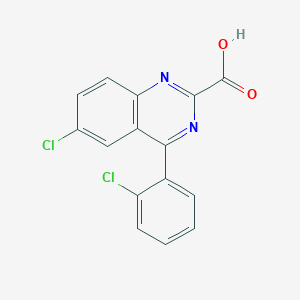


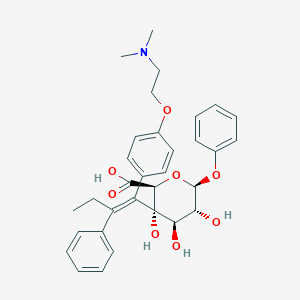
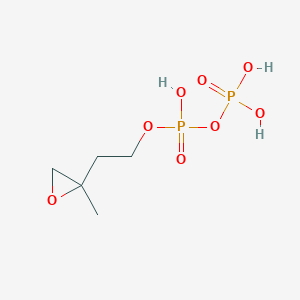


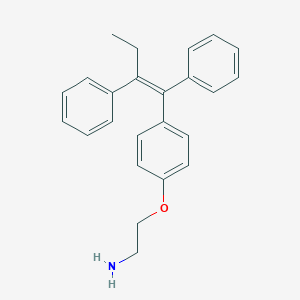

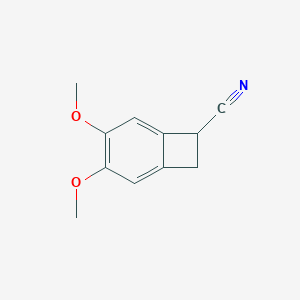
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)
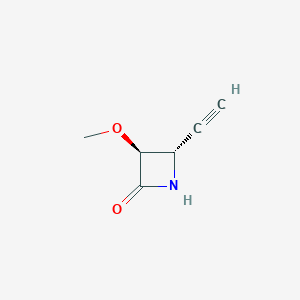
![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)